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Abstract
OF-C4-Deg-lin is a novel, degradable ionizable lipid that has demonstrated significant potential

in the formulation of Lipid Nanoparticles (LNPs) for the delivery of nucleic acid-based

therapeutics, such as small interfering RNA (siRNA) and messenger RNA (mRNA)[1][2]. A

distinguishing feature of OF-C4-Deg-lin-formulated LNPs is their remarkable tropism for the

spleen, directing the majority of mRNA-mediated protein expression to this organ, a significant

deviation from the common liver-centric delivery of many existing lipid nanoparticle systems[1]

[2][3]. This technical guide elucidates the mechanism of action of OF-C4-Deg-lin within LNPs,

focusing on its molecular structure, role in endosomal escape, and the resulting biodistribution

of its therapeutic payload. This document provides a comprehensive overview for researchers

and professionals in drug development, including quantitative data, detailed experimental

protocols, and visual diagrams of the key processes.

Introduction to OF-C4-Deg-lin
OF-C4-Deg-lin is an ionizable lipid characterized by a diketopiperazine-based amine core. The

"Deg" in its nomenclature signifies the presence of degradable ester-based linkages, a design

feature intended to enhance its biocompatibility and tolerability. As an ionizable lipid, OF-C4-
Deg-lin possesses a protonatable amine headgroup, which is crucial for its function in

encapsulating negatively charged nucleic acids and facilitating their release into the cytoplasm.
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The chemical structure of OF-C4-Deg-lin, particularly its doubly unsaturated lipid tails and a

four-carbon aliphatic chain linker, has been optimized for efficient mRNA delivery. When

formulated into LNPs, OF-C4-Deg-lin has been shown to be highly effective for both siRNA-

mediated gene silencing and mRNA-mediated protein expression in vitro.

Mechanism of Action
The mechanism of action of OF-C4-Deg-lin in LNPs can be dissected into several key stages:

formulation and cellular uptake, endosomal escape, and payload release, leading to spleen-

specific protein expression.

LNP Formulation and Cellular Uptake
OF-C4-Deg-lin is a critical component in a multi-lipid formulation that self-assembles with a

nucleic acid cargo into LNPs. These nanoparticles are typically produced via microfluidic

mixing, which allows for precise control over their size and polydispersity. Upon intravenous

administration, these LNPs circulate and are taken up by cells, primarily through endocytosis.

The surface characteristics of the LNPs, influenced by the constituent lipids, play a significant

role in their interaction with plasma proteins, such as Apolipoprotein E (ApoE), which can affect

their biodistribution and cellular uptake. Interestingly, the presence of ApoE has been observed

to have a more pronounced effect on the potency of mRNA delivery by OF-C4-Deg-lin LNPs

compared to siRNA delivery, suggesting potentially different cellular uptake pathways for these

two types of cargo.

Endosomal Escape: The Key to Cytosolic Delivery
After endocytosis, the LNP is enclosed within an endosome. For the nucleic acid payload to be

effective, it must be released from the endosome into the cytoplasm. This process, known as

endosomal escape, is a critical and often rate-limiting step in drug delivery. The ionizable

nature of OF-C4-Deg-lin is paramount for this step.

The acidic environment of the late endosome (pH 5.0-6.0) triggers the protonation of the amine

headgroup of OF-C4-Deg-lin. This change in charge from neutral at physiological pH to

positive in the acidic endosome is a key mechanistic switch. The positively charged OF-C4-
Deg-lin can then interact with negatively charged (anionic) lipids present in the endosomal

membrane. This interaction is believed to disrupt the integrity of the endosomal membrane,

possibly by inducing a non-bilayer hexagonal (HII) phase transition, which leads to the
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formation of pores or the complete rupture of the endosome. This allows the encapsulated

mRNA or siRNA to escape into the cytoplasm where it can be translated by ribosomes (in the

case of mRNA) or engage with the RNA-induced silencing complex (RISC) (in the case of

siRNA). The apparent pKa of the LNP formulation is a critical parameter that governs the

efficiency of this endosomal escape.
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Figure 1: Signaling pathway of endosomal escape mediated by OF-C4-Deg-lin LNPs.
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Spleen-Specific Protein Expression
A hallmark of OF-C4-Deg-lin LNPs is their ability to induce the majority of protein expression

from delivered mRNA in the spleen. Following a 0.75 mg/kg intravenous dose in mice, over

85% of the resulting luciferase expression was localized to the spleen, with minimal expression

in the liver. This is in stark contrast to other lipid nanoparticle systems, such as those

formulated with cKK-E12, which primarily target the liver.

The precise mechanism for this spleen-specific expression is still under investigation. One

hypothesis is that the ester bonds in OF-C4-Deg-lin are more rapidly degraded in the liver

environment compared to the spleen. This would lead to the destabilization of the LNPs in the

liver before the mRNA can be efficiently translated, while the LNPs remain stable for longer in

the spleen, allowing for robust protein expression.

Quantitative Data
The following tables summarize the available quantitative data for OF-C4-Deg-lin formulated

LNPs.

Table 1: In Vivo mRNA Delivery and Expression

Parameter Value Species Reference

Intravenous Dose 0.75 mg/kg Mouse

Primary Organ of

Expression
Spleen Mouse

| Spleen-Localized Expression | >85% | Mouse | |

Table 2: Physicochemical Properties of OF-C4-Deg-lin LNPs

LNP Cargo Diameter (nm)
Polydispersity
Index (PDI)

Entrapment
Efficiency (%)

Reference

siRNA 67.5 ± 2.5 0.07 ± 0.02 93.5 ± 1.5
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| mRNA | 85.0 ± 5.0 | 0.10 ± 0.03 | 95.0 ± 2.0 | |

Experimental Protocols
The following provides a detailed methodology for the formulation and in vitro evaluation of OF-
C4-Deg-lin LNPs, adapted from established protocols for similar ionizable lipid-based

nanoparticles.

LNP Formulation via Microfluidic Mixing
This protocol describes the formulation of OF-C4-Deg-lin LNPs encapsulating mRNA using a

microfluidic mixing device.

Materials:

OF-C4-Deg-lin

1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxy(polyethylene glycol)-2000 (DMG-PEG 2000)

mRNA (e.g., encoding a reporter protein like Luciferase)

Ethanol, 200 proof

Citrate buffer (50 mM, pH 4.0)

Phosphate-buffered saline (PBS), pH 7.4

Microfluidic mixing device and cartridges

Procedure:

Prepare Lipid Stock Solution: Dissolve OF-C4-Deg-lin, DSPC, cholesterol, and DMG-PEG

2000 in ethanol at a molar ratio of 50:10:38.5:1.5. The total lipid concentration should be

between 10-20 mM.
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Prepare mRNA Solution: Dilute the mRNA in 50 mM citrate buffer (pH 4.0) to a desired

concentration (e.g., 0.1 mg/mL).

Microfluidic Mixing:

Set the flow rate ratio of the aqueous to organic phase to 3:1.

Set the total flow rate to achieve rapid and turbulent mixing (e.g., 12 mL/min).

Load the lipid-ethanol solution into one syringe and the mRNA-citrate buffer solution into

another.

Initiate the flow to mix the two solutions in the microfluidic cartridge.

Dialysis:

Collect the resulting nanoparticle suspension.

Dialyze the LNP suspension against PBS (pH 7.4) for at least 18 hours at 4°C to remove

ethanol and raise the pH. Use a dialysis membrane with an appropriate molecular weight

cutoff (e.g., 10 kDa).

Sterilization and Storage:

Filter the dialyzed LNP solution through a 0.22 µm sterile filter.

Store the final LNP formulation at 4°C.
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Figure 2: Experimental workflow for the formulation of OF-C4-Deg-lin LNPs.

Characterization of LNPs
Size and Polydispersity Index (PDI): Determined by Dynamic Light Scattering (DLS).

Zeta Potential: Measured using Laser Doppler Velocimetry to determine the surface charge

of the nanoparticles at different pH values.

Encapsulation Efficiency: Quantified using a fluorescent dye-based assay (e.g., RiboGreen

assay) to measure the amount of mRNA protected within the LNPs.

Logical Relationships and Design Principles
The unique properties of OF-C4-Deg-lin stem from a rational design that links its chemical

structure to its biological function.
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Figure 3: Logical relationship between the structure of OF-C4-Deg-lin and its function.
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Conclusion
OF-C4-Deg-lin represents a significant advancement in the field of ionizable lipids for nucleic

acid delivery. Its unique chemical structure, incorporating a degradable diketopiperazine core,

not only ensures efficient encapsulation and endosomal escape of its cargo but also facilitates

a novel spleen-specific biodistribution for mRNA-mediated protein expression. This technical

guide provides a foundational understanding of its mechanism of action, supported by

quantitative data and detailed experimental protocols, to aid researchers and drug developers

in harnessing the potential of this promising delivery vehicle for future therapeutic applications.

Further research into the precise molecular interactions governing its spleen tropism will

undoubtedly unlock even greater potential for targeted therapies.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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